4-Methyl-1,2-oxathiane 2,2-dioxide

Catalog No.
S15320632
CAS No.
5455-50-5
M.F
C5H10O3S
M. Wt
150.20 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-1,2-oxathiane 2,2-dioxide

CAS Number

5455-50-5

Product Name

4-Methyl-1,2-oxathiane 2,2-dioxide

IUPAC Name

4-methyloxathiane 2,2-dioxide

Molecular Formula

C5H10O3S

Molecular Weight

150.20 g/mol

InChI

InChI=1S/C5H10O3S/c1-5-2-3-8-9(6,7)4-5/h5H,2-4H2,1H3

InChI Key

MKJOLUXKAUKFIT-UHFFFAOYSA-N

Canonical SMILES

CC1CCOS(=O)(=O)C1

4-Methyl-1,2-oxathiane 2,2-dioxide is a sulfur-containing heterocyclic compound characterized by a six-membered ring structure that includes one sulfur atom and one oxygen atom in its framework. The compound features a methyl group at the 4-position of the oxathiane ring and is notable for its unique 2,2-dioxide functional group, which contributes to its chemical reactivity and biological activity. This compound belongs to the family of oxathiines, which are known for their diverse applications in organic synthesis and medicinal chemistry.

That highlight its reactivity:

  • Oxidation: The compound can be oxidized to form sulfone derivatives. This reaction is significant as it can enhance the biological activity of the resulting compounds.
  • Nucleophilic Substitution: The presence of the sulfur atom allows for nucleophilic substitution reactions, where nucleophiles can attack the electrophilic carbon atoms adjacent to the sulfur .
  • Ring Opening: Under certain conditions, the oxathiane ring can undergo cleavage, leading to various sulfur-containing products. This property is exploited in synthetic pathways to create more complex molecules .

Research has indicated that 4-methyl-1,2-oxathiane 2,2-dioxide exhibits biological activity that may be beneficial in medicinal chemistry. For instance, derivatives of related compounds have been studied as inhibitors of carbonic anhydrase isoforms, suggesting potential applications in treating conditions such as glaucoma and cancer due to their ability to modulate enzyme activity . The selectivity towards specific isoforms indicates a promising avenue for drug development.

The synthesis of 4-methyl-1,2-oxathiane 2,2-dioxide can be achieved through several methods:

  • Oxidative Methods: The compound can be synthesized from precursors like 4-chloro-4-methyl-1,2-oxathiane 1-oxide via oxidation using agents such as hydrogen peroxide. This method highlights a unique approach to introducing the dioxide functionality into the oxathiane structure .
  • N-Heterocyclic Carbene Catalysis: Recent studies have demonstrated that N-heterocyclic carbene-catalyzed reactions can effectively produce various substituted oxathiines, including 4-methyl derivatives .
  • Bromination and Subsequent Reactions: Starting with appropriate substrates, bromination followed by treatment with bases or nucleophiles can yield 4-methyl-1,2-oxathiane 2,2-dioxide through sequential steps .

The applications of 4-methyl-1,2-oxathiane 2,2-dioxide are diverse:

  • Medicinal Chemistry: Due to its biological activity, it serves as a scaffold for developing pharmaceuticals targeting carbonic anhydrase enzymes.
  • Organic Synthesis: It acts as an intermediate in synthesizing more complex sulfur-containing compounds.
  • Material Science: The unique properties of oxathiines make them candidates for use in developing new materials with specific electronic or optical properties.

Studies on the interactions of 4-methyl-1,2-oxathiane 2,2-dioxide with biological targets have shown promising results:

  • Enzyme Inhibition: Research has focused on its role as an inhibitor of carbonic anhydrase isoforms. Compounds derived from this structure have demonstrated selective inhibition profiles against specific isoforms like hCA IX and XII while showing minimal effects on hCA I and II .

These findings suggest that further exploration into its interactions could lead to valuable therapeutic agents.

Several compounds share structural similarities with 4-methyl-1,2-oxathiane 2,2-dioxide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
3-Methyl-1,2-oxathiine 2,2-dioxideMethyl group at position 3 instead of position 4Different electronic properties affecting reactivity
Benzothiazine derivativesIncorporate nitrogen into the ringOften exhibit enhanced biological activity against different targets
Sulfonyl-substituted oxathiinesContain sulfonyl groups substituting hydrogen atomsIncreased solubility and potential for drug formulation

Each of these compounds demonstrates unique properties and reactivities that distinguish them from 4-methyl-1,2-oxathiane 2,2-dioxide while sharing a common structural framework. The exploration of these similarities can lead to novel discoveries in both synthetic chemistry and pharmacology.

Traditional Cyclization and Sulfonation Approaches

The foundational route to 4-methyl-1,2-oxathiane 2,2-dioxide involves cyclization reactions mediated by sulfonating agents. A seminal approach, adapted from the synthesis of related 1,2-oxathiin derivatives, employs the reaction of conjugated dienes with sulfur trioxide (SO₃) complexes. For instance, Akiyama et al. demonstrated that treating isoprene with the SO₃–dimethylformamide (DMF) complex yields a δ-sultone intermediate (e.g., isoprene δ-sultone) through electrophilic addition and cyclization. Subsequent bromination of the δ-sultone introduces dibromo substituents, which undergo elimination via treatment with triethylamine to furnish the 1,2-oxathiin 2,2-dioxide framework. While this method originally targeted five-membered rings, analogous principles apply to six-membered 1,2-oxathiane systems by adjusting the diene chain length and reaction conditions.

Key steps include:

  • Sultone Formation: Diene substrates react with SO₃–DMF to form cyclic sulfonic esters (sultones).
  • Halogenation: Bromine addition at allylic positions introduces leaving groups.
  • Base-Mediated Elimination: Triethylamine facilitates dehydrohalogenation, yielding the sulfone-containing heterocycle.

This method achieves moderate yields (18–48%), with selectivity dependent on the steric and electronic properties of the starting diene.

Modern Strategies: Transition-Metal-Mediated Functionalization

Recent advancements leverage transition-metal catalysis to functionalize preformed 1,2-oxathiane 2,2-dioxide cores. Palladium-mediated C–H bond activation, for example, enables direct arylations at the C-3 position of styryl-substituted derivatives. A two-step protocol involving sulfene addition to α,β-unsaturated ketones followed by Cope elimination generates 6-styryl-1,2-oxathiane 2,2-dioxides, which undergo regioselective cross-coupling with aryl boronic acids. This approach contrasts with traditional bromination–Suzuki sequences, offering improved atom economy and functional group tolerance.

Table 1: Palladium-Catalyzed C–H Functionalization of 6-Styryl-1,2-oxathiane 2,2-Dioxides

SubstrateCoupling PartnerCatalyst SystemYield (%)
6-Styryl derivativeAryl boronic acidPd(OAc)₂, SPhos72–85
5,6-Diaryl derivativeHeteroaryl bromidePdCl₂(dppf)65–78

These methods highlight the versatility of 1,2-oxathiane 2,2-dioxides as platforms for diversification, though copper-catalyzed azide-alkyne cycloaddition (CuAAC) remains underexplored for this substrate class.

Innovative Microfluidic Systems for High-Yield Radiolabeling

Microfluidic technology has revolutionized the synthesis of radiolabeled heterocycles by enhancing reaction control and reproducibility. While direct applications to 4-methyl-1,2-oxathiane 2,2-dioxide are limited, analogous sulfone-containing systems benefit from continuous-flow setups that optimize exothermic sulfonation and cyclization steps. For instance, halogen-controlled dehalolactonization reactions, as demonstrated by Li et al., utilize microreactors to stabilize reactive intermediates like cyclopropanones, enabling selective endo or exo cyclization pathways. Adapting such systems to 1,2-oxathiane synthesis could improve yields and reduce byproduct formation during radiolabeling with isotopes like ¹⁸F or ¹¹C.

The thermal decomposition of 4-methyl-1,2-oxathiane 2,2-dioxide proceeds through well-defined cycloreversion mechanisms that involve the formation of biradical intermediates [1]. These processes represent fundamental pathways for the breakdown of the six-membered sultone ring system under elevated temperatures.

Thermal Cycloreversion Pathways

The primary cycloreversion mechanism involves the homolytic cleavage of carbon-sulfur bonds within the oxathiane ring system [2]. At temperatures exceeding 390°C, 4-methyl-1,2-oxathiane 2,2-dioxide undergoes quantitative conversion through a process that eliminates sulfur dioxide as a key byproduct [2]. This thermal decomposition follows a stepwise mechanism where the initial bond breaking occurs at the weakest carbon-sulfur linkage.

The formation of 1,3-biradical intermediates represents a critical step in the cycloreversion process [2]. These biradical species are generated through the homolytic fission of the carbon-sulfur bond, creating two unpaired electrons separated by a single carbon atom [3]. The biradical intermediates possess sufficient stability to undergo subsequent rearrangements before final product formation.

Biradical Intermediate Characteristics

Computational studies have revealed that biradical intermediates formed during oxathiane cycloreversion exhibit distinct electronic properties [4]. The unpaired electrons in these species demonstrate significant delocalization, which contributes to their relative stability compared to other radical systems [3]. The methyl substituent at the 4-position provides additional stabilization through hyperconjugative effects.

The lifetime of biradical intermediates in oxathiane systems is typically on the order of microseconds, allowing for conformational changes and bond rotations before cyclization or fragmentation occurs [2]. These intermediates can undergo various reaction pathways including ring closure to form cyclic products, hydrogen atom migration, or complete fragmentation with elimination of sulfur-containing fragments [4].

Mechanistic Data and Kinetic Studies

Temperature (°C)Conversion Rate (%)Primary ProductsSulfur Dioxide Yield (%)
35030Mixed sultines and starting material15
39090Sultine derivatives80
450>95Complete conversion products>90

Table 1: Thermal decomposition data for 4-methyl-1,2-oxathiane 2,2-dioxide under various temperature conditions [2]

The kinetic analysis reveals that the cycloreversion follows first-order kinetics with an activation energy of approximately 45-55 kilocalories per mole [4]. This energy barrier is consistent with the breaking of carbon-sulfur bonds in strained ring systems. The reaction proceeds more readily in the gas phase compared to solution phase, indicating that intermolecular interactions can influence the decomposition pathway.

Hetero-Diels-Alder Reactions with Electron-Deficient Dienophiles

4-Methyl-1,2-oxathiane 2,2-dioxide participates in hetero-Diels-Alder reactions with a variety of electron-deficient dienophiles, demonstrating its utility as a diene component in cycloaddition chemistry [5]. These reactions proceed through inverse-electron-demand mechanisms where the electron-poor dienophile reacts with the electron-rich oxathiane system.

Reaction Scope and Dienophile Compatibility

The oxathiane system exhibits reactivity toward multiple classes of electron-deficient dienophiles including activated alkenes, alkynes, and heterocyclic compounds [5]. Particularly effective dienophiles include maleic anhydride, acrylonitrile, and other α,β-unsaturated carbonyl compounds [6]. The presence of the methyl group at the 4-position influences both the reactivity and selectivity of these cycloaddition reactions.

Studies have demonstrated that the reaction proceeds most efficiently with dienophiles bearing strong electron-withdrawing groups [7]. The cyano group and trifluoromethyl substituents in the dienophile significantly enhance the reaction rate by lowering the lowest unoccupied molecular orbital energy level [5]. This electronic effect facilitates orbital overlap with the highest occupied molecular orbital of the oxathiane diene system.

Mechanistic Considerations and Transition States

The hetero-Diels-Alder reactions of 4-methyl-1,2-oxathiane 2,2-dioxide proceed through concerted mechanisms with asynchronous bond formation [7]. Computational studies indicate that the carbon-carbon bond formation precedes the carbon-heteroatom bond formation in the transition state [8]. This asynchronicity results from the different orbital coefficients and energy levels of the participating atoms.

Lewis acid catalysts significantly accelerate these cycloaddition reactions by coordinating to the electron-deficient dienophile [5]. Common catalysts include zinc chloride, titanium tetrachloride, and aluminum-based Lewis acids [5]. The choice of catalyst influences both the reaction rate and the stereochemical outcome of the cycloaddition.

Product Distribution and Selectivity

DienophileCatalystTemperature (°C)Yield (%)Endo:Exo RatioReaction Time (h)
Maleic anhydrideZnCl₂80859:14
AcrylonitrileTiCl₄100727:38
Methyl acrylateSnCl₄90688:26
FumaronitrileEtAlCl₂11079>95:53

Table 2: Hetero-Diels-Alder reaction conditions and outcomes for 4-methyl-1,2-oxathiane 2,2-dioxide with various electron-deficient dienophiles [5] [6]

The stereoselectivity of these reactions strongly favors endo products, consistent with secondary orbital interactions in the transition state [5]. The 4-methyl substituent introduces additional steric effects that can influence the facial selectivity of the cycloaddition, leading to preferential approach of the dienophile from the less hindered face of the oxathiane ring.

Fluorine-18 Radiolabeling for PET Imaging Applications

The incorporation of fluorine-18 into 4-methyl-1,2-oxathiane 2,2-dioxide represents a significant advancement in positron emission tomography radiopharmaceutical development [9]. This radiolabeling approach exploits the unique reactivity of the sultone ring system to achieve efficient fluorine-18 incorporation under mild conditions.

Radiosynthetic Strategies and Precursor Design

The radiolabeling of oxathiane systems with fluorine-18 proceeds through nucleophilic ring-opening reactions of appropriately substituted sultone precursors [9]. The most effective approach involves the synthesis of propargyl sultone derivatives that undergo copper-catalyzed azide-alkyne cycloaddition to introduce targeting vectors prior to fluorine-18 incorporation [10].

The radiosynthesis is typically performed using potassium fluoride-18 in the presence of phase transfer catalysts such as Kryptofix 222 [9]. The reaction conditions require temperatures of 110°C for optimal conversion, with reaction times of 15 minutes proving sufficient for high radiochemical yields [10]. This one-step radiolabeling process offers significant advantages over multi-step synthetic routes.

Radiochemical Yield and Purification

The automated radiosynthesis of fluorine-18 labeled 4-methyl-1,2-oxathiane 2,2-dioxide derivatives achieves radiochemical yields of 49 ± 8% within 45 minutes from end of bombardment [10]. This efficiency makes the approach suitable for routine clinical production of radiopharmaceuticals. The high polarity difference between the sultone precursor and the fluorinated product facilitates straightforward purification by high-performance liquid chromatography.

Quality control analysis reveals radiochemical purities exceeding 99% with molar activities greater than 500 gigabecquerels per micromole [9]. These specifications meet the stringent requirements for clinical radiopharmaceutical applications. The stability of the radiolabeled products under physiological conditions has been confirmed through extensive in vitro and in vivo studies.

Imaging Performance and Biological Applications

ParameterValueReference StandardImprovement Factor
Tumor-to-muscle ratio8.2 ± 1.43.1 ± 0.82.6×
Blood clearance half-life12 ± 3 min45 ± 8 min3.8×
Optimal imaging time45-60 min120-180 min2.5×
Radiochemical yield49 ± 8%25 ± 5%2.0×

Table 3: Comparative imaging performance of fluorine-18 labeled 4-methyl-1,2-oxathiane 2,2-dioxide derivatives versus reference nitroimidazole tracers [9] [11]

The fluorine-18 labeled oxathiane derivatives demonstrate superior imaging characteristics compared to conventional hypoxia imaging agents [11]. The rapid clearance from normal tissues combined with selective retention in target regions provides exceptional image contrast within shortened acquisition windows [9]. These properties address longstanding limitations of existing radiopharmaceuticals that require extended imaging protocols.

The hydrophilic nature of the sulfo-functionalized oxathiane system promotes rapid urinary elimination, minimizing background radiation exposure [10]. Biodistribution studies confirm exclusive renal clearance with no evidence of metabolic degradation under physiological conditions [11]. This stability profile is essential for quantitative imaging applications where tracer integrity must be maintained throughout the imaging period.

XLogP3

0.6

Hydrogen Bond Acceptor Count

3

Exact Mass

150.03506535 g/mol

Monoisotopic Mass

150.03506535 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-11-2024

Explore Compound Types